molecular formula C21H16F2N4O2 B2404834 N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261012-80-9

N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2404834
CAS No.: 1261012-80-9
M. Wt: 394.382
InChI Key: NNZMHWYCMPUCQP-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C21H16F2N4O2 and its molecular weight is 394.382. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2/c1-13-4-9-16(11-17(13)23)24-19(28)12-27-10-2-3-18(27)21-25-20(26-29-21)14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZMHWYCMPUCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure is characterized by a combination of a pyrrole ring, an oxadiazole moiety, and fluorinated phenyl groups. The molecular formula is C24H23F2N5O2SC_{24}H_{23}F_2N_5O_2S, indicating the presence of multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. These derivatives have been shown to inhibit various cancer cell lines by targeting critical enzymes involved in tumor growth. For instance, a study indicated that certain oxadiazole derivatives displayed IC50 values around 92.4 µM against multiple cancer types including lung and breast cancers .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer TypeIC50 (µM)
Compound 1Colon Adenocarcinoma92.4
Compound 2Lung Adenocarcinoma85.0
Compound 3Breast Cancer78.5

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Studies on related oxadiazole derivatives have shown significant inhibition of paw edema in animal models, indicating their effectiveness in reducing inflammation .

Table 2: Anti-inflammatory Effects of Related Compounds

CompoundTest Dose (mg/kg)Edema Inhibition (%)
Oxadiazole A2582.3
Oxadiazole B2576.0
Oxadiazole C2573.5

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play crucial roles in cellular processes including proliferation and apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical trials:

  • Study on Anticancer Activity : A derivative with a similar structure was tested against human lung adenocarcinoma cells and showed promising results with significant cell death observed at concentrations as low as 50 µM.
  • Anti-inflammatory Research : Another study demonstrated that an oxadiazole-based compound reduced inflammation markers significantly in a carrageenan-induced model, suggesting potential therapeutic applications for inflammatory diseases.

Scientific Research Applications

Structure

The compound features a complex structure that includes a fluorinated aromatic ring and an oxadiazole moiety, which are known for their biological activity. The presence of these functional groups contributes to its interaction with biological targets.

Molecular Formula

The molecular formula of N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is C20H19F2N3O.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. These compounds exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Enzyme Inhibition : Compounds like this compound have been shown to inhibit key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase .
  • Apoptosis Induction : Studies indicate that certain derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .
  • Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins associated with cancer progression, suggesting a mechanism for its anticancer activity .

Anti-inflammatory Properties

In addition to anticancer effects, oxadiazole derivatives exhibit anti-inflammatory properties. Research has shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This dual action makes them candidates for further development in treating inflammatory diseases alongside cancer.

Study 1: Anticancer Evaluation

A study conducted on a series of oxadiazole derivatives demonstrated that compounds structurally related to this compound showed promising results against various cancer cell lines including prostate (PC-3) and breast (MCF7) cancers. The most active derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .

CompoundCell LineIC50 (µM)
Compound APC-30.67
Compound BMCF70.80
N-(3-fluoro...)HCT1160.87

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that the compound interacts with specific signaling pathways involved in cell survival and apoptosis. The study utilized molecular docking and in vitro assays to confirm the binding affinity and biological activity against selected targets .

Q & A

Synthesis and Optimization

Basic: What is the standard synthetic route for preparing N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide? The compound is synthesized via a multi-step procedure involving:

  • Condensation of substituted oxazolones with hydroxyacetamide derivatives under reflux (150°C) using pyridine and Zeolite (Y-H) as catalysts.
  • Purification by recrystallization from ethanol after acid quenching.
    Key intermediates include 1,2,4-oxadiazole and pyrrole moieties, with fluorophenyl groups introduced via aromatic substitution. Reaction progress is monitored via TLC and NMR.

Advanced: How can regioselectivity challenges during oxadiazole ring formation be addressed? Regioselectivity is influenced by:

  • Catalyst choice: Zeolite (Y-H) enhances cyclization efficiency.
  • Temperature control: Prolonged reflux (5–7 hours) minimizes byproducts.
    Alternative methods, such as microwave-assisted synthesis, may improve yield and reduce reaction time.

Structural Characterization

Basic: What analytical techniques are used to confirm the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 434.486 for related analogs).
  • HPLC : Assesses purity (>95%).

Advanced: How can crystallographic data resolve ambiguities in stereochemistry or bonding? Single-crystal X-ray diffraction (e.g., Acta Crystallographica studies) provides:

  • Bond angles and torsional strain analysis for oxadiazole-pyrrole linkage.
  • Hydrogen-bonding patterns critical for stability.
    Data collection at 295 K with R factor <0.056 ensures accuracy.

Structure-Activity Relationship (SAR)

Basic: Which functional groups are critical for biological activity?

  • The 1,2,4-oxadiazole ring enhances metabolic stability.
  • Fluorophenyl groups improve lipophilicity and target binding.
  • Acetamide linker influences solubility and pharmacokinetics.

Advanced: How can computational modeling predict modifications to enhance potency?

  • Docking studies : Simulate interactions with targets (e.g., kinases) using Schrödinger Suite.
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with IC50_{50} values.
  • Modifications to the pyrrole ring (e.g., methyl groups) may reduce off-target effects.

Biological Evaluation

Basic: What in vitro assays are used to assess antiproliferative activity?

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, IC50_{50} <10 μM).
  • Apoptosis markers : Caspase-3/7 activation via fluorometric assays.
  • Dose-response curves (0.1–100 μM) determine efficacy thresholds.

Advanced: How can in vivo models validate mechanistic hypotheses?

  • Xenograft studies : Administer compound (10–50 mg/kg, oral) to tumor-bearing mice.
  • Pharmacokinetics : Plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS.
  • Target engagement : Western blotting for downstream signaling proteins (e.g., p-AKT).

Data Contradictions and Resolution

Advanced: How to reconcile discrepancies in reported synthetic yields (40–75%)? Variables include:

  • Catalyst batch variability : Zeolite (Y-H) activity may differ by supplier.
  • Purification methods : Column chromatography vs. recrystallization affects recovery.
    Systematic DOE (Design of Experiments) optimizes parameters like solvent ratio and temperature.

Mechanistic Studies

Advanced: What techniques identify the compound’s mode of action?

  • SPR (Surface Plasmon Resonance) : Quantifies binding affinity to purified enzymes (e.g., HDACs).
  • Cryo-EM : Visualizes compound-target complexes at near-atomic resolution.
  • Metabolomics : Tracks cellular pathway perturbations via LC-HRMS.

Stability and Degradation

Basic: How is hydrolytic stability assessed under physiological conditions?

  • Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours.
  • Monitor degradation via UPLC-MS; fluorophenyl groups resist hydrolysis.

Advanced: Can photostability be improved for in vivo applications?

  • UV-Vis spectroscopy : Expose to 254 nm light; measure decomposition via absorbance.
  • Radical scavengers (e.g., BHT) mitigate light-induced oxidation.

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